1-Methyl-1,2,3,6-tetrahydropyridine
CAS No.: 694-55-3
Cat. No.: VC20828921
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694-55-3 |
|---|---|
| Molecular Formula | C6H11N |
| Molecular Weight | 97.16 g/mol |
| IUPAC Name | 1-methyl-3,6-dihydro-2H-pyridine |
| Standard InChI | InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3 |
| Standard InChI Key | AUFIRGPROMANKW-UHFFFAOYSA-N |
| SMILES | CN1CCC=CC1 |
| Canonical SMILES | CN1CCC=CC1 |
Introduction
1-Methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula
and a molecular weight of 97.1582 g/mol . It is also known by other names, including 1-methyl-3-piperideine, 1-methyl-3,6-dihydro-2H-pyridine, and N-methyl-1,2,5,6-tetrahydropyridine . The compound has a variety of applications in scientific research, particularly in the fields of chemistry and pharmacology.
Synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine Analogs
The synthesis of tetrahydropyridine derivatives often involves the reaction of a substituted benzaldehyde with a suitable amine, followed by cyclization and reduction. For example, 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine can be synthesized using 4-fluorobenzaldehyde and 1-methylpiperidine in the presence of a reducing agent like sodium borohydride, typically in an organic solvent such as ethanol under reflux conditions. In industrial settings, continuous flow reactors and optimized reaction conditions may be employed to enhance reaction efficiency and yield.
Research and Biological Activity
1-Methyl-1,2,3,6-tetrahydropyridine derivatives have applications in pharmacological research due to their potential biological activities. For instance, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent toxin used to selectively destroy dopaminergic neurons in the substantia nigra, inducing Parkinson's disease-like symptoms in animal models . Research indicates that MPTP is bioactivated by monoamine oxidase B (MAO B) to produce a dihydropyridinium species .
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine has been studied for its potential to inhibit monoamine oxidase (MAO), which can increase the levels of neurotransmitters like serotonin and norepinephrine. This compound may also bind to specific receptors in the brain, influencing neurotransmission pathways and potentially offering therapeutic benefits for neurological disorders such as depression and anxiety.
Related Compounds and Derivatives
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known derivative used in research .
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MPTP damages the nigrostriatal dopaminergic pathway, similar to what is observed in Parkinson's disease .
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MPTP analogs, such as 4-chloro-, 4-cyano-, and 4-(4-fluorophenoxy)-1,2,3,6-tetrahydropyridine, have been investigated as potential MAO B substrates that could generate neurotoxic pyridinium metabolites .
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Another derivative, 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, has a fluorophenyl group attached to the tetrahydropyridine ring and has been studied for its enzyme inhibition and receptor binding properties.
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